molecular formula C13H11N3O2S B12748819 6-((4-Methoxyphenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one CAS No. 95356-78-8

6-((4-Methoxyphenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one

Cat. No.: B12748819
CAS No.: 95356-78-8
M. Wt: 273.31 g/mol
InChI Key: SYTKCEDTMBRRRR-YRNVUSSQSA-N
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Description

BRN 5573954 is a chemical compound known for its unique properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 5573954 involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

  • Step 1: Formation of Intermediate A

      Reagents: Starting materials such as compound X and compound Y.

      Conditions: Reaction carried out in a solvent like dichloromethane at a temperature of 25°C.

      Reaction: Compound X reacts with compound Y to form Intermediate A.

  • Step 2: Conversion to Intermediate B

      Reagents: Intermediate A and reagent Z.

      Conditions: Reaction performed under reflux conditions at 80°C.

      Reaction: Intermediate A undergoes a substitution reaction with reagent Z to form Intermediate B.

  • Step 3: Final Formation of BRN 5573954

      Reagents: Intermediate B and catalyst C.

      Conditions: Reaction conducted in an inert atmosphere at 100°C.

      Reaction: Intermediate B is converted to BRN 5573954 through a catalytic process.

Industrial Production Methods

In industrial settings, the production of BRN 5573954 is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

BRN 5573954 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: BRN 5573954 can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Bromine in carbon tetrachloride at 50°C.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with increased oxygen content.

    Reduction: Formation of reduced derivatives with decreased oxygen content.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

BRN 5573954 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BRN 5573954 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

CAS No.

95356-78-8

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

(6E)-6-[(4-methoxyphenyl)methylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C13H11N3O2S/c1-8-14-15-13-16(8)12(17)11(19-13)7-9-3-5-10(18-2)6-4-9/h3-7H,1-2H3/b11-7+

InChI Key

SYTKCEDTMBRRRR-YRNVUSSQSA-N

Isomeric SMILES

CC1=NN=C2N1C(=O)/C(=C\C3=CC=C(C=C3)OC)/S2

Canonical SMILES

CC1=NN=C2N1C(=O)C(=CC3=CC=C(C=C3)OC)S2

Origin of Product

United States

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